molecular formula C6H8N4O3 B8496028 N-methyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide CAS No. 29941-70-6

N-methyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide

Cat. No. B8496028
Key on ui cas rn: 29941-70-6
M. Wt: 184.15 g/mol
InChI Key: JPGSNNPGOCFQJD-UHFFFAOYSA-N
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Patent
US04080340

Procedure details

The corresponding α-(1-methyl-5-nitroimidazol-2-yl)-N-benzylnitrone can also be prepared using N-benzylhydroxylamine hydrochloride in the above reaction with 1-methyl-2-formyl-5-nitroimidazole.
Name
α-(1-methyl-5-nitroimidazol-2-yl)-N-benzylnitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[CH:10]=[N+:11]([CH2:13]C1C=CC=CC=1)[O-:12].Cl.C(NO)C1C=CC=CC=1.CN1C([N+]([O-])=O)=CN=C1C=O>>[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[CH:10]=[N+:11]([CH3:13])[O-:12] |f:1.2|

Inputs

Step One
Name
α-(1-methyl-5-nitroimidazol-2-yl)-N-benzylnitrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C=[N+]([O-])CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1C(=NC=C1[N+](=O)[O-])C=[N+]([O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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